6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
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Overview
Description
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyrazine ring system.
Mechanism of Action
Target of Action
It is known that the compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . This suggests that it may interact with proteins or receptors in the skin, eyes, and respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Preparation Methods
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of imidazo[1,2-a]pyrazine followed by formylation to introduce the aldehyde group at the 3rd position . The reaction conditions often require the use of strong brominating agents and formylating reagents under controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde can be compared with other similar compounds such as:
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQWGTUYSXVOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672056 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-47-2 |
Source
|
Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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